
7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one
Vue d'ensemble
Description
The compound “7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one” likely belongs to the class of organic compounds known as quinolines and derivatives. Quinolines are compounds containing a quinoline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a quinoline backbone with a hydroxymethyl group (-CH2OH) attached at the 7-position. The hydroxymethyl group is an alcohol, consisting of a methylene bridge (-CH2-) bonded to a hydroxyl group (-OH) .Chemical Reactions Analysis
The hydroxymethyl group in the molecule can undergo various chemical reactions. Hydroxymethylation is a chemical reaction that installs the CH2OH group . This transformation can be implemented in many ways and applies to both industrial and biochemical processes .Applications De Recherche Scientifique
Synthesis and Derivation
7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, also known as 7-hydroxyquinolin-2(1H)-one, has been extensively studied for its synthesis methods and derivatives. A notable method involves the oxidation of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone to produce 7-hydroxyquinolin-2(1H)-one. This compound is a key intermediate in the synthesis of brexpiprazole, an antipsychotic drug used in the treatment of schizophrenia and major depressive disorder (Reddy et al., 2018). Another synthesis method involves the catalyzed oxidation of tetrahydroquinolines, yielding biologically active compounds including 1-hydroxy-3,4-dihydroquinolin-2(1H)-ones (Murahashi et al., 1990).
Biological Activities
The derivatives of this compound have been explored for various biological activities. One study focused on 3,7-disubstituted-1,2,3,4-tetrahydroisoquinolines, which display significant potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase, indicating potential therapeutic applications (Grunewald et al., 1999). Another research highlighted the antidyslipidemic and antioxidative activities of 8-hydroxyquinoline derived novel keto-enamine Schiffs bases, suggesting their use as lead compounds in therapeutic development (Sashidhara et al., 2009).
Structural Analysis and Antibacterial Applications
The compound 7-hydroxy-4-methylquinolin-2(1H)-one (HMQ) synthesized through microwave-assisted method has been studied for its structural properties using X-ray diffraction and for its potential antibacterial and antifungal activities (Deshmukh et al., 2005).
Anticancer Applications
Derivatives like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one have been identified as promising anticancer leads, showing significant inhibition of tumor growth and disruption of tumor vasculature, making them candidates as tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).
Orientations Futures
The future directions for research on “7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one” could include further investigation into its synthesis, properties, and potential biological activity. Proton magnetic resonance spectroscopy (1H-MRS) is a non-invasive in vivo technique that can be used to measure regional concentrations of brain metabolites, including glutamate and γ-amino butyric acid (GABA). This technique has promise in developing centrally acting drugs .
Propriétés
IUPAC Name |
7-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-6-7-1-2-8-3-4-10(13)11-9(8)5-7/h1-2,5,12H,3-4,6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVHACDKAXCDGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693868 | |
| Record name | 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
857272-53-8 | |
| Record name | 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



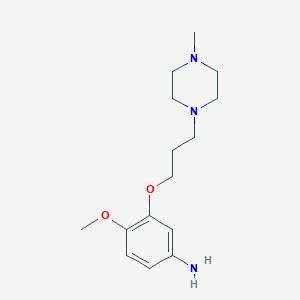

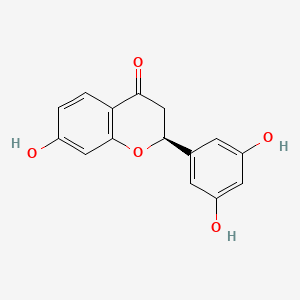
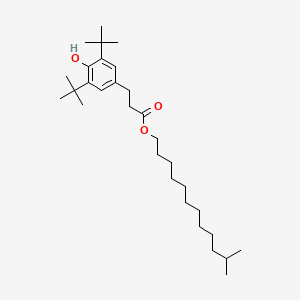
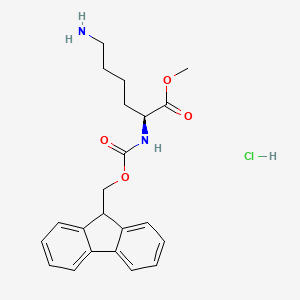



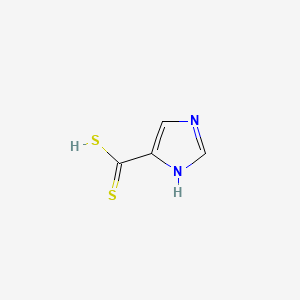


![Carbamic acid, [(1-methylcyclopropyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B3029970.png)

